5-Phenylthiophene-3-carbaldehyde
Overview
Description
5-Phenylthiophene-3-carbaldehyde is an organic compound with the molecular formula C11H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by oxidation to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: 5-Phenylthiophene-3-carboxylic acid.
Reduction: 5-Phenylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Phenylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can further undergo transformations, leading to the formation of complex molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions, making it useful in material science applications .
Comparison with Similar Compounds
Thiophene-3-carbaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
5-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a phenyl group, which can affect its reactivity and applications.
5-Phenylthiophene-2-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical behavior and reactivity.
Uniqueness: 5-Phenylthiophene-3-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the thiophene ring. This combination provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-phenylthiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNPSAUIRGUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38115-12-7 | |
Record name | 5-phenylthiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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